molecular formula C13H22N4O2 B1377496 tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate CAS No. 1443979-35-8

tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate

Cat. No.: B1377496
CAS No.: 1443979-35-8
M. Wt: 266.34 g/mol
InChI Key: UHLCIUOREURQFY-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate (CAS 1443979-35-8) is a high-purity chemical compound supplied at ≥95% purity for research and development applications. This specialty chemical features a fused [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity. Compounds based on this core structure are increasingly investigated in antimicrobial discovery, particularly as novel leads for the treatment of cryptosporidiosis, a severe diarrheal disease where current treatments are inadequate . Research indicates that analogs of this chemotype can act as potent parasiticidal agents that inhibit the development of Cryptosporidium macrogamonts . Furthermore, structurally similar [1,2,4]triazolo[4,3-a]pyridine derivatives have been documented in patent literature as positive allosteric modulators of mGluR2 receptors, suggesting potential applications in neurological research . The molecule contains a tert-butyloxycarbonyl (Boc) protecting group, making it a valuable synthetic intermediate for further chemical exploration. This product is strictly for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

tert-butyl N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)14-8-7-11-16-15-10-6-4-5-9-17(10)11/h4-9H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLCIUOREURQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C2N1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate (CAS Number: 1443979-35-8) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial properties and structure-activity relationships (SAR), along with relevant research findings and case studies.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.34 g/mol
  • IUPAC Name : tert-butyl N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate
  • Purity : Typically around 95%.

Antibacterial Activity

Research has indicated that derivatives of carbamate compounds exhibit varying degrees of antibacterial activity. This compound has been evaluated for its effectiveness against several bacterial strains.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
E. coliHigh
M. luteusModerate
B. cereusHigh
P. aeruginosaLow
S. fecalisModerate

The activity was assessed using microdilution broth susceptibility assays against strains like E. coli and M. luteus, showing promising results particularly against E. coli and B. cereus .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to the presence of the triazole ring and its interaction with target sites in bacterial cells. The modifications in the side chains significantly influence the potency and selectivity of the compound.

Recent studies have demonstrated that variations in the triazole moiety can lead to enhanced activity against specific pathogens while reducing cytotoxicity to human cells . For instance, compounds with a more pronounced nitrogen heterocycle exhibited improved binding affinities to bacterial enzymes.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry explored the synthesis of various carbamate derivatives including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains .
  • Cytotoxicity Assessment :
    Cytotoxic effects were evaluated using the Artemia salina assay to determine the safety profile of the compound. The results indicated low toxicity levels (CC50 > 100 µM), suggesting a favorable therapeutic index for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and its analogs are summarized below:

Key Observations

This feature may improve binding to protein pockets requiring induced-fit interactions.

Substituent Effects :

  • Chloro (in triazolopyridazine analogs) and bromo (e.g., compound 76D in ) groups serve as leaving groups, enabling further functionalization via cross-coupling reactions .
  • Trifluoromethyl groups () enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .
  • Carbamate vs. Ester : The tert-butyl carbamate in the target compound offers better hydrolytic stability than ester-containing analogs (e.g., benzoate ester in ), which are prone to enzymatic cleavage .

Synthetic Routes :

  • The target compound’s synthesis emphasizes Boc protection strategies (e.g., using di-tert-butyl dicarbonate) , whereas trifluoromethyl derivatives require specialized reagents like Lawesson’s reagent for cyclization .
  • Chloro- and bromo-substituted analogs leverage transition-metal catalysis (e.g., Pd₂(dba)₃ in ) for Suzuki-Miyaura couplings .

Physicochemical Properties :

  • The partially saturated core in the target compound increases water solubility compared to fully aromatic analogs, as evidenced by its availability in pharmaceutical-grade purity .
  • Fluorinated derivatives (e.g., difluoro-benzoate in ) exhibit higher logP values, correlating with improved membrane permeability .

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate, and which reagents are critical for introducing the carbamate group?

Methodological Answer:
The synthesis typically involves coupling a triazolopyridine precursor with a carbamate-protected amine. A key step is the use of tert-butyl carbamate reagents (e.g., Boc-anhydride) under basic conditions (e.g., LiOH in THF/water mixtures) to introduce the carbamate group . Critical reagents include:

  • LiOH·H₂O : For hydrolysis of ester intermediates to carboxylic acids.
  • THF/H₂O : As a biphasic solvent system to facilitate hydrolysis and coupling.
  • DMF : For activating carboxyl groups via carbodiimide coupling agents (e.g., EDC/HOBt).
    Refer to synthetic protocols for analogous triazolopyridine-carbamates for optimized yields .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Triazolopyridine protons : Aromatic signals at δ 7.5–8.5 ppm (split into multiplets due to ring substitution).
    • Carbamate tert-butyl group : A singlet at δ 1.4–1.5 ppm (9H).
    • Ethyl linker protons : Multiplets at δ 2.8–3.5 ppm (CH₂ groups adjacent to nitrogen).
  • Mass Spectrometry (MS) : Expect a molecular ion peak matching the molecular weight (e.g., 262.31 g/mol for C₁₃H₁₈N₄O₂) with fragmentation patterns indicating loss of the Boc group (-100 amu) .

Advanced: How can researchers optimize the reaction yield when synthesizing this compound under varying solvent and catalyst conditions?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in coupling steps, while adding 1–2% DIPEA improves base-sensitive intermediates .
  • Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps in triazolopyridine ring formation, with yields increasing under 50 psi H₂ at 60°C .
  • Temperature Control : Maintain ≤25°C during Boc protection to prevent side reactions (e.g., tert-butyl group decomposition) .

Advanced: What strategies resolve contradictions between computational predictions and experimental spectral data for this compound's structure?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., triazolopyridine ring conformation) by growing single crystals in DCM/hexane mixtures .
  • DFT Calculations : Compare computed ¹³C NMR chemical shifts (using B3LYP/6-31G*) with experimental data to validate proton assignments .
  • 2D NMR (HSQC/HMBC) : Map through-space and through-bond correlations to confirm connectivity in disputed regions (e.g., ethyl linker vs. triazole ring) .

Advanced: What are the best practices for assessing the compound's stability under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles (≥3 cycles reduce purity by 15%) .
    • Light Sensitivity : Protect from UV exposure (λ <400 nm) to prevent carbamate cleavage.
    • HPLC Monitoring : Use a C18 column (ACN/water gradient) to detect degradation products (e.g., free amine or triazolopyridine fragments) .

Advanced: How does modifying the triazolopyridine moiety affect the compound's biological activity, based on SAR studies?

Methodological Answer:

  • Core Modifications :
    • Fluorination (e.g., 3-CF₃ substitution): Enhances metabolic stability and binding affinity to enzymes like retinol-binding protein 4 (IC₅₀ improved by 5× vs. non-fluorinated analogs) .
    • Ring Saturation : Partially saturated triazolopyridines (5H,6H,7H,8H) reduce cytotoxicity in hepatic cell lines (EC₅₀ >100 µM vs. 10 µM for unsaturated analogs) .
  • Ethyl Linker Optimization : Shortening to a methyl group decreases solubility (LogP increases by 0.5), while lengthening improves PK properties (t₁/₂ >6 hrs in mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate

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